molecular formula C9H8FN B1368908 1-(4-Fluorophenyl)prop-2-yn-1-amine CAS No. 226698-96-0

1-(4-Fluorophenyl)prop-2-yn-1-amine

Cat. No.: B1368908
CAS No.: 226698-96-0
M. Wt: 149.16 g/mol
InChI Key: WVPIGYWIRWLMMC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)prop-2-yn-1-amine typically involves the reaction of 4-fluorobenzaldehyde with propargylamine under suitable conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product. The reaction conditions may include:

    Temperature: Typically around 60-80°C.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Palladium or copper catalysts are frequently employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-Fluorophenyl)prop-2-yn-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)prop-2-yn-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)prop-2-yn-1-amine: Contains a bromine atom in place of fluorine.

    1-(4-Methylphenyl)prop-2-yn-1-amine: Features a methyl group instead of a halogen.

Uniqueness: 1-(4-Fluorophenyl)prop-2-yn-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPIGYWIRWLMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572424
Record name 1-(4-Fluorophenyl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226698-96-0
Record name 1-(4-Fluorophenyl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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